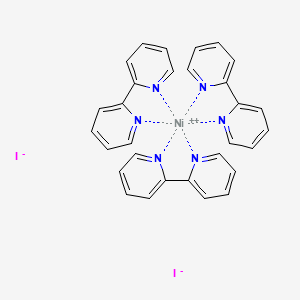
Tris(2,2'-bipyridine)nickel diiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(2,2’-bipyridine)nickel diiodide is a coordination compound featuring nickel(II) as the central metal ion coordinated to three 2,2’-bipyridine ligands and two iodide ions. This compound is known for its unique structural and electronic properties, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tris(2,2’-bipyridine)nickel diiodide typically involves the reaction of nickel(II) salts with 2,2’-bipyridine in the presence of iodide ions. A common method includes dissolving nickel(II) chloride and 2,2’-bipyridine in an appropriate solvent, followed by the addition of potassium iodide. The reaction mixture is then stirred under reflux conditions to facilitate the formation of the desired complex. The product is usually isolated by filtration and purified through recrystallization .
Industrial Production Methods: While there is limited information on the large-scale industrial production of Tris(2,2’-bipyridine)nickel diiodide, the synthesis methods used in research laboratories can be scaled up with appropriate modifications to reaction conditions and purification techniques to meet industrial demands.
Análisis De Reacciones Químicas
Types of Reactions: Tris(2,2’-bipyridine)nickel diiodide undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, where the nickel center can be oxidized or reduced depending on the reaction conditions.
Substitution: Ligand substitution reactions can occur, where the 2,2’-bipyridine ligands or iodide ions are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand exchange can be facilitated by using excess of the incoming ligand under reflux conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) complexes, while reduction can produce nickel(I) species .
Aplicaciones Científicas De Investigación
Tris(2,2’-bipyridine)nickel diiodide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which Tris(2,2’-bipyridine)nickel diiodide exerts its effects involves coordination interactions between the nickel center and various substrates. The 2,2’-bipyridine ligands provide a stable environment for the nickel ion, allowing it to participate in redox reactions and ligand exchange processes. These interactions can modulate the electronic properties of the compound, making it suitable for various catalytic and biological applications .
Comparación Con Compuestos Similares
Tris(2,2’-bipyridine)nickel(II) diperchlorate: Similar in structure but with perchlorate anions instead of iodide.
Tris(2,2’-bipyridine)nickel dichloride: Contains chloride ions instead of iodide.
Uniqueness: Tris(2,2’-bipyridine)nickel diiodide is unique due to the presence of iodide ions, which can influence its redox properties and reactivity. The iodide ions can also participate in halogen bonding, adding another dimension to its chemical behavior .
Propiedades
Fórmula molecular |
C30H24I2N6Ni |
|---|---|
Peso molecular |
781.1 g/mol |
Nombre IUPAC |
nickel(2+);2-pyridin-2-ylpyridine;diiodide |
InChI |
InChI=1S/3C10H8N2.2HI.Ni/c3*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h3*1-8H;2*1H;/q;;;;;+2/p-2 |
Clave InChI |
XMQJBHRDVDERHR-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Ni+2].[I-].[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methoxy-6-nitro-1H-benzo[d]imidazole](/img/structure/B12815933.png)


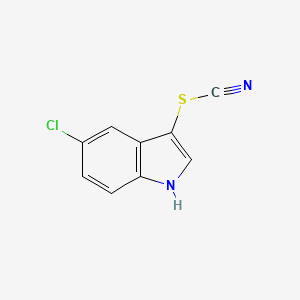
![2-amino-7-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12815937.png)


![(3aR,6R,6aR)-4-methoxy-2,2,6-trimethyltetrahydrofuro[3,4-d][1,3]dioxole](/img/structure/B12815951.png)
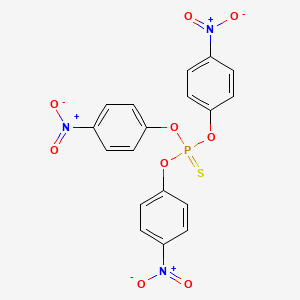
![9,10-Dimethoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinoline-2,3-diol](/img/structure/B12815964.png)

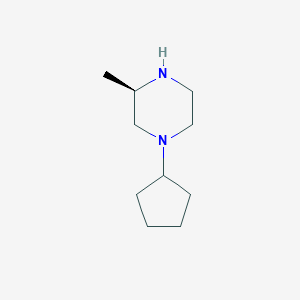
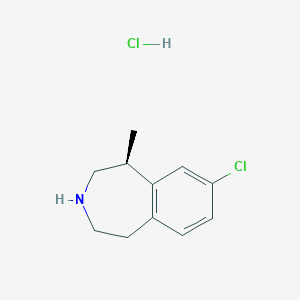
![2-[Ethyl-[4-(trifluoromethyl)benzoyl]amino]acetic acid](/img/structure/B12815997.png)
